molecular formula C22H22N4O4S B2631530 N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105239-23-3

N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2631530
CAS RN: 1105239-23-3
M. Wt: 438.5
InChI Key: RJFYWHRHDIUHGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and can provide information about the reactivity and stability of the compound .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity. These properties can provide information about how the compound behaves under different conditions .

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis and chemical behavior of related compounds have been extensively studied, leading to the development of various derivatives with potential biological activities. For instance, Farouk et al. (2021) explored the acetylation of similar pyrimidinyl compounds, leading to the creation of derivatives that serve as building blocks for constructing nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. This work highlights the compound's utility in synthesizing a broad range of heterocyclic compounds with potential pharmaceutical applications (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Activities

Several studies have focused on evaluating the biological activities of compounds synthesized from or related to the mentioned chemical structure. For example, Debnath and Ganguly (2015) synthesized a series of derivatives and assessed their antibacterial and antifungal activities, with some showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015). Another study by Camerman et al. (2005) analyzed the crystal structure of related acetamides, identifying molecular features likely responsible for their anticonvulsant activities, providing insights into the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems, for example, by binding to a specific receptor or inhibiting a specific enzyme .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthetic methods, studying new reactions, or investigating potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-benzyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-30-18-9-5-8-16(10-18)24-21(29)14-31-22-25-17(12-20(28)26-22)11-19(27)23-13-15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,23,27)(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFYWHRHDIUHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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